molecular formula C17H13FN2O3S B2741157 4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206988-46-6

4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2741157
CAS No.: 1206988-46-6
M. Wt: 344.36
InChI Key: ROPWHFIVCBMPAK-UHFFFAOYSA-N
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Description

The compound “4-(2-ethoxyphenyl)-8-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This particular compound also has various functional groups attached to it, including an ethoxyphenyl group, a fluorine atom, and a carbonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine ring, for example, would contribute to the rigidity of the molecule, while the various functional groups would likely influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would be influenced by the structure of the compound and the functional groups present .

Scientific Research Applications

Synthesis and Reactivity

  • The study of benzotriazine 2-oxides and their derivatives, including reactions to form various heterocyclic compounds, highlights the versatility of nitrogen-containing heterocycles in synthetic chemistry, potentially relevant for the synthesis and functionalization of benzothiazine derivatives (Boulton, Kiss, & Saka, 1988).
  • Research on the synthesis of fluorinated heterocyclic compounds using fluoroacrylic building blocks demonstrates the interest in incorporating fluorine into heterocycles for modifying their properties, which could be pertinent for the fluorinated benzothiazine core of the queried compound (Shi, Wang, & Schlosser, 1996).

Potential Biological Activities

  • The synthesis and antimicrobial evaluation of Schiff bases using thiophene carbonitrile derivatives indicate the ongoing exploration of heterocyclic carbonitriles in the development of new antimicrobial agents, suggesting potential biological applications for similar benzothiazine carbonitriles (Puthran et al., 2019).
  • A study on benzothiadiazine dioxides as ATP-sensitive potassium channel openers, focusing on the impact of structural modification on activity and selectivity, highlights the pharmacological relevance of benzothiadiazine derivatives in modulating ion channels, hinting at possible therapeutic applications (de Tullio et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to provide details on its mechanism of action .

Properties

IUPAC Name

4-(2-ethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-2-23-16-9-4-3-7-14(16)20-11-12(10-19)24(21,22)17-13(18)6-5-8-15(17)20/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPWHFIVCBMPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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